![molecular formula C25H23N3O4 B3528820 N-isopropyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B3528820.png)
N-isopropyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide
Description
“N-isopropyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide” is an amidobenzoic acid. It is a type of indole derivative . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of benzamide derivatives, which include compounds like “N-isopropyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide”, can be achieved through direct condensation of benzoic acids and amines . This process is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular formula of “N-isopropyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide” is C19H19N3O4. Its molecular weight is 353.4 g/mol.Future Directions
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives . Therefore, “N-isopropyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide”, being an indole derivative, could also be a subject of future research in these areas.
properties
IUPAC Name |
2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-17(2)26-24(29)21-13-6-7-14-23(21)27-25(30)22(19-10-4-3-5-11-19)16-18-9-8-12-20(15-18)28(31)32/h3-17H,1-2H3,(H,26,29)(H,27,30)/b22-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWZAMSJTZNRBV-CJLVFECKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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